1-propyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-Propyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by a propyl group attached to the nitrogen at position 1 and a carboxylic acid group at position 4. Triazoles are known for their stability and versatility, making them valuable in various fields such as medicinal chemistry, materials science, and agriculture.
Mechanism of Action
- The primary target of 1-propyl-1H-1,2,3-triazole-4-carboxylic acid is not explicitly mentioned in the literature I found. However, we can infer that it interacts with specific receptors or enzymes due to its structural similarity to other bioactive molecules containing the 1,2,3-triazole moiety .
- As a pharmacophore, the triazole nucleus serves as both a hydrogen bond acceptor and donor at the active site of receptors, which suggests potential interactions with proteins or other biomolecules .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through a variety of methods. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is highly efficient and regioselective, producing 1,4-disubstituted triazoles with high yields. The reaction typically involves the use of copper(I) iodide as a catalyst, with sodium ascorbate as a reducing agent, and is carried out in a solvent such as dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques. This method allows for the efficient and scalable production of triazoles under controlled conditions. Copper-on-charcoal is commonly used as a heterogeneous catalyst in these processes, providing high yields and good functional group tolerance .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the propyl group or the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Triazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
1-Propyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Triazole derivatives are explored for their potential as therapeutic agents, including antiviral and anti-inflammatory drugs.
Comparison with Similar Compounds
1-Propyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a methyl group instead of a propyl group.
1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with an ethyl group instead of a propyl group.
1-Butyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substituent groups, which can influence its chemical reactivity and biological activity. The propyl group may confer different steric and electronic properties compared to other alkyl groups, affecting the compound’s interactions with biological targets and its overall stability .
Properties
IUPAC Name |
1-propyltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-9-4-5(6(10)11)7-8-9/h4H,2-3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAMQMROPRVESK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(N=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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